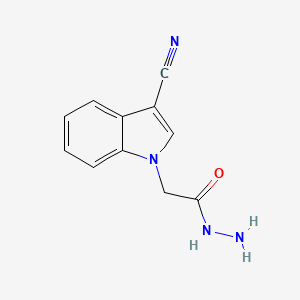![molecular formula C16H23N3 B10889690 3-{[4-(propan-2-yl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10889690.png)
3-{[4-(propan-2-yl)piperazin-1-yl]methyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-ISOPROPYLPIPERAZINO)METHYL]-1H-INDOLE is a complex organic compound that features both an indole and a piperazine moiety. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties . Piperazine derivatives are also significant in medicinal chemistry due to their presence in various pharmaceutical drugs .
Preparation Methods
The synthesis of 3-[(4-ISOPROPYLPIPERAZINO)METHYL]-1H-INDOLE involves multiple steps, including the formation of the indole and piperazine rings. One common method for synthesizing piperazine derivatives involves the cyclization of 1,2-diamine derivatives with sulfonium salts . For the indole moiety, various synthetic routes have been developed, including the Fischer indole synthesis and the Bartoli indole synthesis . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
3-[(4-ISOPROPYLPIPERAZINO)METHYL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceutical drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-ISOPROPYLPIPERAZINO)METHYL]-1H-INDOLE involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways . The piperazine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other indole and piperazine derivatives:
Indole-3-acetic acid: A plant hormone with various biological activities.
N-[4-(4-ISOPROPYLPIPERAZINO)PHENYL]-3-METHYLBENZENECARBOXAMIDE: Another piperazine derivative with pharmaceutical applications.
1-(3-fluorophenyl)-5-(4-isopropylpiperazino)-3-methyl-1H-pyrazol-4-yl]methyl: A compound with similar structural features.
These compounds share similar structural features but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C16H23N3 |
|---|---|
Molecular Weight |
257.37 g/mol |
IUPAC Name |
3-[(4-propan-2-ylpiperazin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C16H23N3/c1-13(2)19-9-7-18(8-10-19)12-14-11-17-16-6-4-3-5-15(14)16/h3-6,11,13,17H,7-10,12H2,1-2H3 |
InChI Key |
NARZHCAAZXBIBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3,4-Dichlorophenyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B10889616.png)
![Methyl 3-bromo-5-(4-fluorophenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10889620.png)

![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B10889625.png)
![1-[4-(2,5-Dimethoxybenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B10889638.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide](/img/structure/B10889644.png)
![1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10889647.png)
![(4,5-dibromothiophen-2-yl)[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10889650.png)
![1-methyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10889653.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(4-pyridylmethyl)piperazine](/img/structure/B10889654.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-cyanophenyl)butanamide](/img/structure/B10889668.png)
![2,4-Dinitro-1-[4-(phenoxymethyl)phenoxy]benzene](/img/structure/B10889683.png)

